molecular formula C31H25F3N2O6S B10948526 methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B10948526
M. Wt: 610.6 g/mol
InChI Key: VSVYPMWAOSIXJZ-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include methoxybenzaldehyde, trifluoromethylphenol, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: Functional groups within the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme interactions or cellular processes.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(4-methoxybenzylidene)-5-methyl-1-oxo-1,2-dihydro-5H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate
  • Methyl (2E)-2-(4-methoxy-3-{[3-(fluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Uniqueness

The presence of the trifluoromethyl group in methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate distinguishes it from similar compounds

Properties

Molecular Formula

C31H25F3N2O6S

Molecular Weight

610.6 g/mol

IUPAC Name

methyl (13E)-13-[[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C31H25F3N2O6S/c1-30-25(28(38)40-3)26(21-9-4-5-10-23(21)42-30)36-27(37)24(43-29(36)35-30)14-17-11-12-22(39-2)18(13-17)16-41-20-8-6-7-19(15-20)31(32,33)34/h4-15,25-26H,16H2,1-3H3/b24-14+

InChI Key

VSVYPMWAOSIXJZ-ZVHZXABRSA-N

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)/SC4=N2)C(=O)OC

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)SC4=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.